N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE
Beschreibung
This compound features a triazinoindole core fused with a benzothiazole moiety via a sulfanyl-acetamide linker. The propyl substituent at the N5 position of the triazinoindole core distinguishes it from analogs with methyl, bromo, or aryl groups. The sulfanyl-acetamide bridge contributes to conformational flexibility, enabling interactions with biological targets .
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS2/c1-2-11-27-15-9-5-3-7-13(15)18-19(27)24-21(26-25-18)29-12-17(28)23-20-22-14-8-4-6-10-16(14)30-20/h3-10H,2,11-12H2,1H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJECWSLZKLZOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(1,3-benzothiazol-2-yl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfany)acetamide is a complex organic compound with potential pharmacological applications. This compound is categorized under thiazole derivatives and triazine-based compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 405.52 g/mol. The structure features a benzothiazole ring fused to a triazine-indole system with a sulfanyl group linking them. The synthesis typically involves multi-step reactions that include the formation of the benzothiazole and triazine moieties followed by their coupling .
While the exact mechanism of action remains partially elucidated, it is believed that N-(1,3-benzothiazol-2-yl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfany)acetamide interacts with various biological targets such as enzymes or receptors. This interaction may lead to inhibition or modulation of specific pathways relevant to disease processes.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1,3-benzothiazol-2-yl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfany)acetamide exhibit promising anticancer properties. For instance, derivatives with similar structural features have shown significant antiproliferative activity against various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HCT116 | 15.0 |
| Example B | MCF-7 | 25.0 |
| Example C | A549 | 30.0 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activities. Research indicates that thiazole and triazine derivatives possess antibacterial and antifungal properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogenic bacteria .
Case Studies
-
In Vitro Studies : A study conducted on a series of thiazole derivatives showed that certain modifications led to enhanced inhibitory effects against bacterial strains such as E. coli and S. aureus.
- Results : The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against E. coli.
- Antiviral Activity : Another investigation into related compounds revealed antiviral properties against enterovirus infections, highlighting the potential for further exploration in viral disease treatment .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature. Key comparisons are outlined below:
Structural and Functional Insights
Triazinoindole Core Modifications: Substituent Effects: The target compound’s propyl group (vs. methyl in Compounds 23, 7, and 25) may enhance membrane permeability due to increased hydrophobicity. Brominated analogs (e.g., Compound 25) likely exhibit altered electronic profiles, favoring interactions with hydrophobic protein pockets . Benzothiazole vs. Aryl Groups: The benzothiazole moiety (target compound) provides a rigid, planar structure compared to the flexible 4-phenoxyphenyl (Compound 24) or 4-bromophenyl (Compound 26) groups. This rigidity could improve target selectivity but reduce solubility .
However, analogs like Compound 7 (31% yield) and Compound 25 (95% purity) highlight variability in reaction efficiency, possibly due to steric hindrance from substituents or instability of intermediates .
Comparison with Non-Triazinoindole Derivatives: Benzimidazole derivatives () feature sulfoxide/sulfonyl linkers and pyridyl groups, which are more polar than the triazinoindole-thioacetamide system. These compounds (e.g., 3j/3k) show higher synthetic yields (87%), likely due to stabilized intermediates during sulfoxide formation .
Key Research Findings
- Triazinoindole Derivatives: Methyl-substituted analogs (e.g., Compound 23) are consistently synthesized with >95% purity, suggesting robust protocols for this subclass.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
